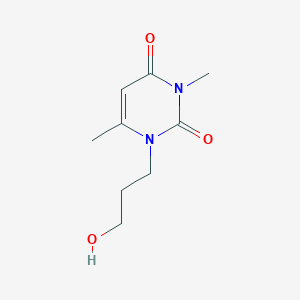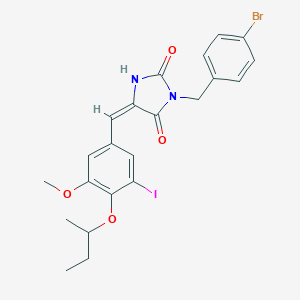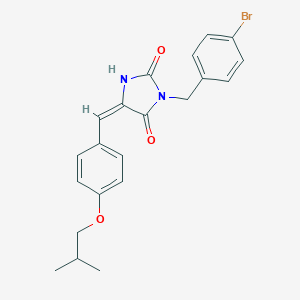
1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione, also known as HDMP, is a chemical compound that has been extensively studied for its potential applications in the field of pharmacology. This compound has shown promising results in various scientific research studies, and its mechanism of action and biochemical and physiological effects have been extensively investigated.
Wirkmechanismus
The mechanism of action of 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has also been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus.
Biochemical and Physiological Effects:
1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of certain viruses, and exhibit anti-inflammatory properties. In addition, 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione in lab experiments is its relatively low toxicity. It has also been shown to have a high selectivity for cancer cells, making it a potentially effective treatment for cancer. However, one of the limitations of using 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione. One area of interest is the development of more efficient synthesis methods for 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione. Another area of interest is the investigation of 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione's potential use in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione and its potential applications in the field of pharmacology.
Synthesemethoden
The synthesis of 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione involves the reaction of 3,6-dimethyluracil with 3-chloro-1-propanol in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has been studied extensively for its potential applications in the field of pharmacology. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory properties. In addition, 1-(3-hydroxypropyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
CAS-Nummer |
76889-80-0 |
|---|---|
Molekularformel |
C9H14N2O3 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1-(3-hydroxypropyl)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O3/c1-7-6-8(13)10(2)9(14)11(7)4-3-5-12/h6,12H,3-5H2,1-2H3 |
InChI-Schlüssel |
VEAAHWZZKBBVEM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=O)N1CCCO)C |
Kanonische SMILES |
CC1=CC(=O)N(C(=O)N1CCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(2-ethoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B286287.png)
![2-{(5E)-5-[2-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B286290.png)
![3-(4-bromobenzyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B286291.png)


![2-(3-{(E)-[1-(4-bromobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B286294.png)
![Methyl 4-({[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}amino)benzoate](/img/structure/B286295.png)
![2-[4-({2-[(4-bromo-3-chlorophenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B286297.png)
![5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B286301.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286304.png)
![ethyl (2E)-7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-3-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286306.png)
![ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286307.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286308.png)
![isopropyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B286310.png)